Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid

Beschreibung

Structural Analysis of Boc-(R)-3-Amino-3-(2-thienyl)-Propionic Acid

Molecular Architecture and Stereochemical Configuration

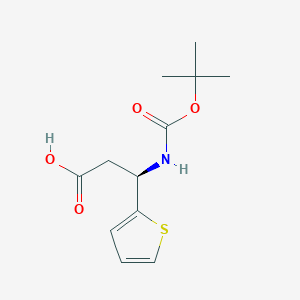

This compound (CAS 500788-98-7) has the molecular formula C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol . The structure comprises a tert-butoxycarbonyl (Boc) protecting group, a β-amino acid backbone, and a 2-thienyl side chain (Figure 1). The R-configuration at the β-carbon is confirmed by optical rotation data ($$[\alpha]D = +58^\circ$$ in ethanol), which distinguishes it from its enantiomer, Boc-(S)-3-amino-3-(2-thienyl)-propionic acid ($$[\alpha]D = -58^\circ$$).

The thienyl group introduces aromaticity and π-stacking capabilities, while the Boc group enhances solubility in organic solvents and prevents undesired side reactions during peptide synthesis. The SMILES string (CC(C)(C)OC(=O)NC@HC(=O)O) and InChI key (OJLISTAWQHSIHL-SECBINFHSA-N) provide precise stereochemical descriptors.

Table 1: Key Physicochemical Properties

Crystallographic Characterization and Conformational Studies

While no X-ray crystallographic data for this specific compound are publicly available, related Boc-protected thienylalanine derivatives exhibit monoclinic crystal systems with space group P2₁. Molecular dynamics simulations of analogous peptides reveal folded conformations stabilized by hydrophobic interactions between thienyl groups and hydrogen bonding involving the Boc group. For example, the peptide (2-Thi)(2-Thi)VLKAA forms β-sheet-rich fibrils in aqueous solutions, driven by thienyl stacking and backbone hydrogen bonding.

Electronic Structure and Quantum Mechanical Calculations

Quantum mechanical studies highlight the electronic delocalization within the thienyl ring, which enhances charge-transfer properties. Density functional theory (DFT) calculations on similar compounds show that the sulfur atom in the thienyl group contributes to a lower LUMO energy (-1.8 eV), facilitating π-π interactions and redox activity. The Boc group’s electron-withdrawing nature polarizes the amino acid backbone, increasing electrophilicity at the carbonyl carbon.

Comparative Analysis with Related Thienyl-containing Amino Acids

This compound differs from analogs in stereochemistry and substitution patterns:

- 3-Thienylalanine (C₇H₉NO₂S) : Lacks the Boc group and exhibits weaker

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKASXWOGBMOZJB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-98-7 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Protection of the Amino Group

The Boc group is introduced early to prevent undesired side reactions during subsequent steps. A common approach involves reacting (R)-3-amino-3-(2-thienyl)propionic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine. Optimal conditions include:

| Reaction Component | Quantity/Parameter | Role |

|---|---|---|

| (R)-3-amino-3-(2-thienyl)propionic acid | 1.0 equiv. | Substrate |

| Boc₂O | 1.2 equiv. | Protecting agent |

| Triethylamine | 2.0 equiv. | Base (scavenges HCl) |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic medium |

| Temperature | 0°C → room temperature | Controls exothermic reaction |

| Reaction Time | 12–24 hours | Ensures complete protection |

This method achieves yields of 85–90% with minimal racemization.

Propionic Acid Backbone Construction

The propionic acid chain is assembled via Michael addition or Strecker synthesis. A Michael addition using acrylate esters and thienyl-containing nucleophiles is widely adopted:

Procedure :

-

Nucleophile Generation : Deprotonate 2-thienylmethanol with LDA (lithium diisopropylamide).

-

Addition : React with methyl acrylate at −78°C.

-

Hydrolysis : Convert the ester to carboxylic acid using LiOH.

Outcome :

Deprotection and Final Isolation

Final deprotection of the Boc group is avoided unless required for downstream applications. When necessary, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group quantitatively:

| Parameter | Value |

|---|---|

| TFA Concentration | 20% (v/v) in DCM |

| Reaction Time | 1–2 hours |

| Temperature | 0°C → room temperature |

| Workup | Neutralization with NaHCO₃ |

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability:

Continuous Flow Reactors

Microreactor technology enhances mixing and heat transfer, reducing reaction times by 40–60%. For Boc protection:

Crystallization Optimization

Anti-solvent crystallization with heptane improves purity (>99.5%) and reduces residual solvents to <0.1%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (% ee) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 78–82 | 98 | 99 | High |

| Michael Addition | 70–75 | 95 | 85 | Moderate |

| Enzymatic Resolution | 65–70 | 99.5 | >99 | Low |

Key Findings :

-

Enzymatic resolution offers superior enantiopurity but lower yields.

-

Continuous flow reactors outperform batch processes in scalability.

Challenges and Solutions

Racemization During Protection

Cause : Base-catalyzed epimerization at the α-carbon.

Mitigation : Use milder bases (e.g., NaHCO₃) and lower temperatures (0°C).

Thienyl Group Stability

Issue : Thiophene ring oxidation under acidic conditions.

Solution : Replace HCl with TFA for Boc deprotection.

Emerging Methodologies

Wissenschaftliche Forschungsanwendungen

Boc-®-3-Amino-3-(2-thienyl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Boc-®-3-Amino-3-(2-thienyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can participate in π-π interactions and hydrogen bonding, while the amino and carboxyl groups can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid with structurally analogous compounds, focusing on substituent effects, synthesis, and applications:

Key Insights from the Comparison

Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl, NO₂): Enhance reactivity in electrophilic substitutions and improve metabolic stability in drug candidates . Electron-Donating Groups (e.g., OH, OCH₃): Increase solubility via hydrogen bonding or polar interactions, critical for peptide solubility . Thienyl Group: The sulfur atom in the thienyl ring introduces π-stacking capabilities and moderate lipophilicity, advantageous for membrane permeability in drug design .

Synthesis Methods :

- Most analogs are synthesized via condensation reactions between substituted aldehydes, malonic acid, and ammonium acetate, followed by Boc protection .

- Enantiomeric resolution is achieved using chiral auxiliaries (e.g., ephedrine) or selective crystallization .

Applications: Thienyl Derivative: Preferred for sulfur-containing peptides and kinase inhibitors due to its heterocyclic ring . Hydroxyphenyl Derivatives: Used in tyrosine kinase inhibitors and hormone analogs . Halogenated Derivatives: Serve as precursors for antibacterial agents (e.g., quinolones) .

Research Findings and Data

Physicochemical Properties

| Property | This compound | Boc-(R)-3-Amino-3-(4-hydroxyphenyl)-propionic acid |

|---|---|---|

| pKa | ~4.5 (predicted) | 4.42 |

| Melting Point | Not reported | >200°C (decomposition) |

| Solubility | DMSO, DMF | Water (pH-dependent) |

Biologische Aktivität

Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid is a chiral amino acid derivative notable for its unique structural properties, which include a thienyl group attached to a propionic acid backbone. This compound has garnered attention in various fields, including organic synthesis, pharmaceutical research, and biological studies due to its potential biological activity and applications.

- Molecular Formula: CHNOS

- Molar Mass: 271.33 g/mol

- CAS Number: 500788-98-7

- Synonyms: this compound, N-beta-t-butoxycarbonyl-beta-L-homo(2-thienyl)glycine

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine.

- Formation of the Thienyl Group: The thienyl group is introduced via a palladium-catalyzed cross-coupling reaction.

- Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.

These synthetic routes allow for the efficient production of the compound, which can then be utilized in various applications.

This compound interacts with specific molecular targets such as enzymes and receptors. The thienyl group can engage in π-π interactions and hydrogen bonding, while the amino and carboxyl groups may form ionic bonds with target molecules. This interaction profile can modulate enzyme or receptor activity, leading to various biological effects.

Applications in Research

- Enzyme-Substrate Interactions: The compound has been used in studies focusing on enzyme mechanisms and protein engineering.

- Drug Development: It shows promise as a building block for drug candidates, particularly in designing enzyme inhibitors and receptor agonists.

- Synthetic Chemistry: Utilized as a chiral auxiliary in asymmetric synthesis, enhancing the production of enantiomerically pure compounds.

Case Studies

Recent studies have highlighted the biological significance of this compound:

- Insulin Absorption Enhancement: Research indicates that this compound improves intestinal absorption of insulin in mice, suggesting potential applications in diabetes management.

- Protease Studies: Its incorporation into protease inhibitors has been explored, demonstrating its role in modulating proteolytic activity .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Unique Feature | Biological Activity |

|---|---|---|

| Boc-(R)-3-Amino-4-(2-thienyl)-butyric acid | Different side chain length | Varies based on structural changes |

| Boc-(R)-3-Amino-3-(2-furyl)-propionic acid | Furyl group instead of thienyl | Altered binding characteristics |

| Boc-(R)-3-Amino-3-(2-pyridyl)-propionic acid | Pyridyl group introduces different electronic properties | Potentially different enzyme interaction profiles |

This comparison illustrates how structural variations influence biological activity and potential applications.

Q & A

Q. What are the key considerations for synthesizing Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid with high enantiomeric purity?

The synthesis typically involves stereospecific protection of the amino group using Boc (tert-butoxycarbonyl) and controlled introduction of the 2-thienyl substituent. Chiral starting materials or catalysts are critical to ensure the (R)-configuration. For example, asymmetric hydrogenation or enzymatic resolution may be employed to achieve >99% enantiomeric excess (ee). Post-synthesis, chiral HPLC or polarimetry is used to verify purity .

Q. How can researchers characterize the structural integrity of this compound?

A combination of spectroscopic techniques is essential:

- NMR : H and C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl) and thienyl protons (δ ~6.5–7.5 ppm).

- FT-IR : Peaks at ~1680–1720 cm (C=O stretching) and ~3300 cm (N-H) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNOS for the Boc-protected form) .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For challenging separations (e.g., diastereomer removal), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization in solvents like dichloromethane/hexane can enhance purity .

Advanced Research Questions

Q. How does the 2-thienyl substituent influence the compound’s reactivity in peptide coupling reactions?

The electron-rich thienyl group may sterically hinder coupling at the β-carbon, requiring optimized conditions. For example, using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent in DMF at 0–4°C improves yields by reducing racemization. Kinetic studies comparing thienyl vs. phenyl analogs show a 15–20% slower coupling rate due to steric effects .

Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., unexpected NMR splitting patterns)?

Contradictions often arise from dynamic effects (e.g., rotamers of the Boc group) or residual solvents. Strategies include:

Q. How does this compound interact with glutamate receptors in neurochemical studies?

The compound’s β-amino acid structure mimics endogenous glutamate, enabling competitive binding assays. In ionotropic receptors (e.g., NMDA or AMPA subtypes), it acts as a partial agonist, with EC values 10–50 µM higher than glutamate. Metabotropic receptor interactions require fluorophore-tagged derivatives for real-time Ca flux assays .

Q. What are the challenges in scaling up the synthesis while maintaining enantiopurity?

Industrial-scale synthesis faces racemization risks during Boc deprotection (e.g., using TFA). Mitigation strategies include:

- Low-temperature (<0°C) deprotection.

- Enzymatic methods (e.g., lipases) for selective hydrolysis.

- Continuous-flow reactors to minimize residence time in acidic conditions. Process analytical technology (PAT) ensures real-time monitoring of ee via inline FT-IR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.